![molecular formula C14H8Cl2N2O2 B5554498 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)
2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, often involves condensation reactions, oxidative cyclization, and reactions with various amines and alcohols. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters can be achieved by condensation of acryloyl chloride derivatives with amines and alcohols, although these derivatives have shown limited solubility in water, affecting their biological activity potential (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of furan derivatives plays a crucial role in their chemical properties and biological activities. Structural determinations often employ techniques like NMR spectroscopy and X-ray diffraction. For example, the synthesis and structure determination of a closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlight the importance of molecular structure analysis in understanding the compound's properties and potential applications (Kariuki et al., 2022).
Chemical Reactions and Properties
Furan derivatives are known for their diverse chemical reactions, including cycloaddition reactions and their interaction with various chemical reagents. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the positions of the cyano and acrylamide groups. These structural features facilitate a range of chemical transformations, contributing to the versatility of furan derivatives in synthetic chemistry (Pevzner, 2016).
Physical Properties Analysis
The physical properties of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, such as solubility, melting point, and crystal structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different chemical environments. For instance, polymorphism, a property showing different crystal forms, has been observed in similar furan compounds, indicating the complexity and diversity of their physical properties (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties of furan derivatives, including reactivity, stability, and interactions with other chemical species, are crucial for their practical applications. The presence of functional groups such as cyano and acrylamide significantly influences these properties, affecting the compound's utility in chemical synthesis and potential biological activities. Studies on the reactivity and functional group transformations of these compounds provide valuable insights into their chemical behavior and potential as intermediates in organic synthesis (Latif, Mishriky, & Girgis, 1975).
Applications De Recherche Scientifique
Organic Synthesis
E. Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This method offers a regio- and stereoselective synthesis pathway for compounds structurally related to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, highlighting its utility in complex organic synthesis processes (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Herbicide Development
Qingmin Wang et al. (2004) synthesized a series of 2-cyanoacrylates, including analogs structurally similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, demonstrating significant herbicidal activities by inhibiting PSII electron transport. This research underscores the potential application of such compounds in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).
Anti-Malarial Agents
J. Wiesner et al. (2003) reported on the development of novel anti-malarial agents, including derivatives of [5-(4-nitrophenyl)-2-furyl]acrylic acid, showing significant activity against multi-drug resistant Plasmodium falciparum strains. This research indicates the potential of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide derivatives as lead compounds in anti-malarial drug development (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
Solar Cell Technology
Sanghoon Kim et al. (2006) highlighted the engineering of organic sensitizers for solar cell applications, demonstrating the use of cyanoacrylic acid derivatives for enhancing solar energy conversion efficiency. This research showcases the application of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide analogs in the development of high-efficiency dye-sensitized solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Corrosion Inhibition
Ahmed Abu-Rayyan et al. (2022) conducted research on new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This study highlights another application area, focusing on the protection of metals from corrosion, demonstrating the compound's utility beyond biological applications (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-3-1-8(6-12(11)16)13-4-2-10(20-13)5-9(7-17)14(18)19/h1-6H,(H2,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPFRTVMUBECD-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

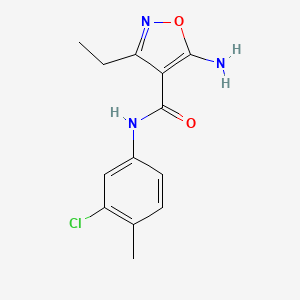
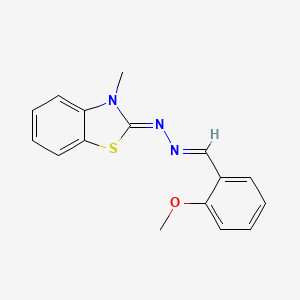
![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
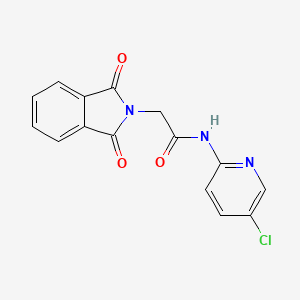
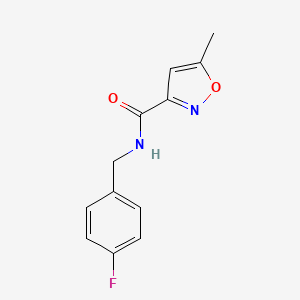
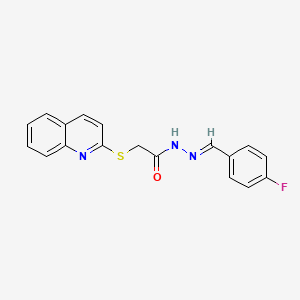
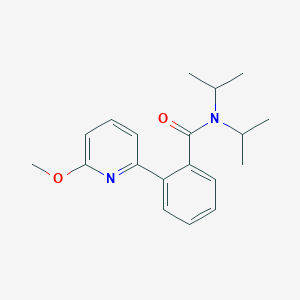
![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)
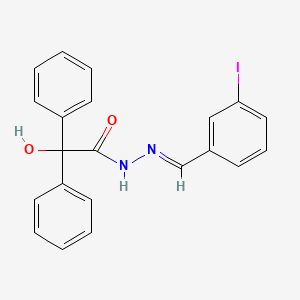

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)